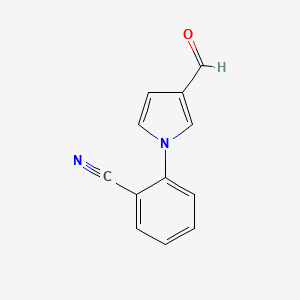
2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrole-based compounds involves various methods. One approach involves the condensation of carboxylic acid moiety with substituted amine, followed by acid-mediated cyclization . Another method involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Scientific Research Applications
Electropolymerization and Conducting Polymers
Electropolymerization techniques have been utilized to synthesize conducting polymers from pyrrole derivatives, highlighting the potential of these compounds in creating materials with low oxidation potentials and enhanced electrical conductivity. Derivatives such as 1,4-bis(pyrrol-2-yl)benzene and its variations show promise for applications in stable electrically conducting forms due to their low oxidation potentials, making them suitable for advanced electronic and optoelectronic devices (Sotzing et al., 1996).
Photoisomerization and Fluorescence Enhancement
Research into the photochemical behavior of hemiindigo compounds with intramolecular hydrogen bonding reveals the impact of formyl group introduction on fluorescence quantum yield and thermal stability. These findings suggest potential applications in developing novel photochromic molecules and materials for optical storage and sensors (Ikegami & Arai, 2003).
Regioselective Functionalization
Utilizing pyrrole as a directing group in regioselective Pd(II)-catalyzed alkylation and benzylation of 2-phenylpyrroles highlights the versatility of pyrrole derivatives in organic synthesis. This approach opens pathways for precisely modifying the benzene core of pyrrole derivatives, enabling the development of novel compounds with potential applications in medicinal chemistry and material science (Wiest, Poethig, & Bach, 2016).
Electropolymerization with Sodium Tetraphenylborate
The unique electropolymerization behavior of 1,4-bis(pyrrol-2-yl)benzene in the presence of sodium tetraphenylborate (NaBPh4) suggests innovative approaches to polymer synthesis. This research underlines the potential for creating conducting polymers with high electroactivity and low oxidation potentials, which could be beneficial for developing new materials for energy storage and conversion applications (Larmat et al., 1996).
Molecular Docking and Antimicrobial Activity
Investigations into the synthesis and molecular docking of pyridine and fused pyridine derivatives provide insights into their binding energies with target proteins, highlighting their antimicrobial and antioxidant potential. This research emphasizes the role of pyrrole derivatives in developing new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
2-(3-formylpyrrol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYPZQZULJEHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

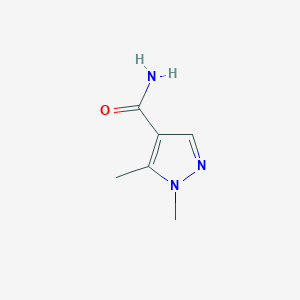
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
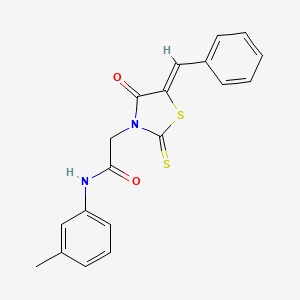
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
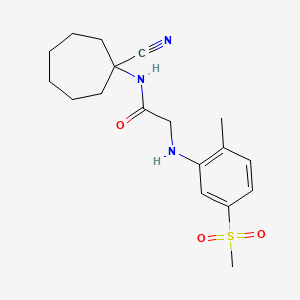
![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2733895.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)
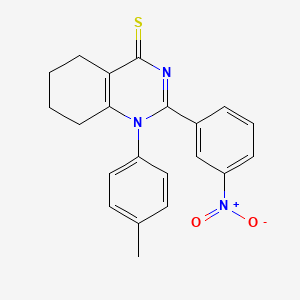
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)